molecular formula C8H15N5O2 B1475809 2-(3-azidoazetidin-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 2097946-68-2

2-(3-azidoazetidin-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B1475809
CAS RN: 2097946-68-2
M. Wt: 213.24 g/mol
InChI Key: UDRAMZLLHAQISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-azidoazetidin-1-yl)-N-(2-methoxyethyl)acetamide, commonly referred to as AZA-MEEA, is a small molecule that has a wide range of applications in scientific research. It is an azido-containing compound that can be used to synthesize a variety of other compounds and can also be used in various biochemical and physiological experiments.

Mechanism of Action

AZA-MEEA acts as an azide-containing compound, which can be used to synthesize various other compounds. When AZA-MEEA is reacted with a base such as sodium hydroxide, the azide group is cleaved and replaced with a new functional group. This reaction can be used to synthesize a variety of compounds, such as azides, alkyl halides, and nitriles.
Biochemical and Physiological Effects
AZA-MEEA has been used in various biochemical and physiological experiments, such as the study of enzyme kinetics, protein-protein interactions, and DNA-protein interactions. It has also been used in the study of cell signaling pathways and the regulation of gene expression. In addition, AZA-MEEA has been used in the study of drug metabolism and pharmacokinetics.

Advantages and Limitations for Lab Experiments

The main advantage of using AZA-MEEA in lab experiments is its ability to be used as a reagent for the synthesis of various other compounds. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, AZA-MEEA is not very soluble in organic solvents, and it is also sensitive to light and air.

Future Directions

The potential future directions for AZA-MEEA are numerous. It could be used in the synthesis of new drugs, such as antibiotics and antivirals. It could also be used in the study of new biochemical pathways, such as those involved in cancer and aging. In addition, AZA-MEEA could be used to study the effects of environmental toxins on human health. Finally, AZA-MEEA could be used in the development of new diagnostic tools and treatments for various diseases.

Scientific Research Applications

AZA-MEEA has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of other compounds, such as azides, alkyl halides, and nitriles. It can also be used in various biochemical and physiological experiments, such as the study of enzyme kinetics, protein-protein interactions, and DNA-protein interactions.

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O2/c1-15-3-2-10-8(14)6-13-4-7(5-13)11-12-9/h7H,2-6H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRAMZLLHAQISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-azidoazetidin-1-yl)-N-(2-methoxyethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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